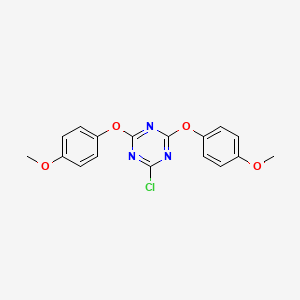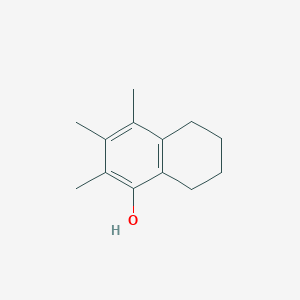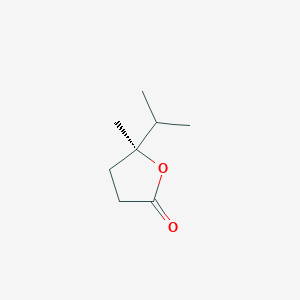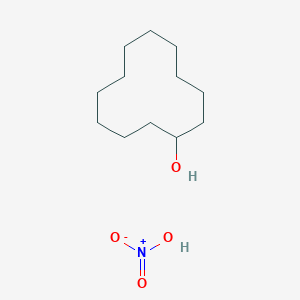![molecular formula C38H24O2S B14595828 (1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone) CAS No. 59496-98-9](/img/structure/B14595828.png)
(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone) is a complex organic compound characterized by its unique structure, which includes a naphthothiophene core substituted with phenyl groups and bis(phenylmethanone) moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone) typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a 2-arylthiophene derivative, followed by Friedel-Crafts acylation to introduce the phenylmethanone groups. The reaction conditions often require the use of strong acids like aluminum chloride as a catalyst and anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or even further to hydrocarbons.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Applications De Recherche Scientifique
(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of (1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone) depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanol): Similar structure but with hydroxyl groups instead of carbonyl groups.
(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethane): Lacks the carbonyl groups, resulting in different chemical properties.
Uniqueness: The presence of both the naphthothiophene core and the bis(phenylmethanone) moieties in (1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone) imparts unique electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its significance.
Propriétés
Numéro CAS |
59496-98-9 |
|---|---|
Formule moléculaire |
C38H24O2S |
Poids moléculaire |
544.7 g/mol |
Nom IUPAC |
(6-benzoyl-1,3-diphenylbenzo[f][2]benzothiol-7-yl)-phenylmethanone |
InChI |
InChI=1S/C38H24O2S/c39-35(25-13-5-1-6-14-25)31-21-29-23-33-34(24-30(29)22-32(31)36(40)26-15-7-2-8-16-26)38(28-19-11-4-12-20-28)41-37(33)27-17-9-3-10-18-27/h1-24H |
Clé InChI |
KROVSYVYQYQKAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=C4C=C(C(=CC4=CC3=C(S2)C5=CC=CC=C5)C(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)

![4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione](/img/structure/B14595773.png)




![1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one](/img/structure/B14595794.png)

![4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine](/img/structure/B14595813.png)

![N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide](/img/structure/B14595825.png)
![N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea](/img/structure/B14595827.png)
